Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is part of a class of spirocyclic compounds that have gained significant interest in medicinal chemistry due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azaspiro[5.5]undecane-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl 9-carboxy-3-azaspiro[5.5]undecane-3-carboxylate.
Reduction: Benzyl 9-hydroxymethyl-3-azaspiro[5.5]undecane-3-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The spirocyclic structure may allow the compound to fit into unique binding sites, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- 3-azaspiro[5.5]undecane
Uniqueness
Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of both a formyl group and a benzyl ester, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H25NO3 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C19H25NO3/c21-14-16-6-8-19(9-7-16)10-12-20(13-11-19)18(22)23-15-17-4-2-1-3-5-17/h1-5,14,16H,6-13,15H2 |
InChI Key |
VPPZFXDBRDXYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=O)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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